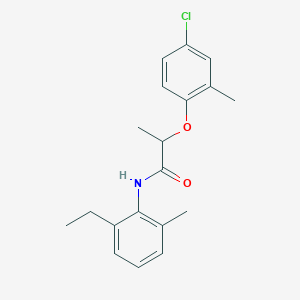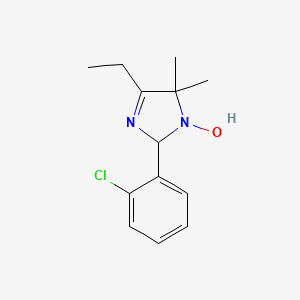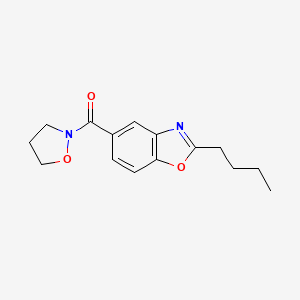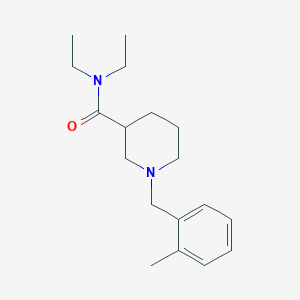
2-(4-chloro-2-methylphenoxy)-N-(2-ethyl-6-methylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-methylphenoxy)-N-(2-ethyl-6-methylphenyl)propanamide, also known as clofibric acid, is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. It is a member of the fibrate class of drugs, which are commonly used to lower lipid levels in patients with hyperlipidemia.
作用機序
Clofibric acid activates PPARs by binding to their ligand-binding domains, which induces conformational changes that allow them to interact with coactivator proteins and regulate gene expression. This leads to increased expression of genes involved in lipid metabolism, such as fatty acid oxidation and triglyceride hydrolysis.
Biochemical and Physiological Effects:
Clofibric acid has been shown to have a number of biochemical and physiological effects, including:
- Decreased plasma triglyceride levels
- Increased HDL cholesterol levels
- Increased insulin sensitivity
- Decreased inflammation
- Decreased hepatic steatosis
実験室実験の利点と制限
Clofibric acid has several advantages for use in lab experiments, including its well-established mechanism of action and its ability to activate PPARs in a dose-dependent manner. However, it also has some limitations, such as its relatively low potency compared to other PPAR agonists and its potential for off-target effects.
将来の方向性
There are several areas of future research that could be explored with 2-(4-chloro-2-methylphenoxy)-N-(2-ethyl-6-methylphenyl)propanamide acid, including:
- Investigating its effects on other metabolic pathways, such as glucose metabolism and mitochondrial function
- Developing more potent and selective PPAR agonists based on its structure
- Exploring its potential as a therapeutic agent for metabolic disorders such as diabetes and non-alcoholic fatty liver disease
- Investigating its effects on other tissues and cell types, such as adipose tissue and immune cells.
合成法
Clofibric acid can be synthesized through a simple reaction between 4-chloro-2-methylphenol and 2-ethyl-6-methylphenylamine in the presence of a catalyst such as sodium hydroxide. The resulting product is then treated with propanoyl chloride to form the final compound.
科学的研究の応用
Clofibric acid has been extensively used in scientific research for its ability to activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a key role in lipid metabolism and glucose homeostasis. It has been shown to have beneficial effects on lipid metabolism, insulin sensitivity, and inflammation in various animal models and human studies.
特性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2-ethyl-6-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-5-15-8-6-7-12(2)18(15)21-19(22)14(4)23-17-10-9-16(20)11-13(17)3/h6-11,14H,5H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXOOQPMNGSQMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-[(3-oxo-2,3-dihydro-1H-isoindole-1,1-diyl)di-4,1-phenylene]bis(2-nitrobenzamide)](/img/structure/B5150203.png)
![methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5150209.png)


![3-benzyl-2-(methylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5150231.png)
![9,9-dimethyl-12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5150239.png)
![diethyl 5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5150242.png)

![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3-methylbutanamide](/img/structure/B5150254.png)
![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5150266.png)
![isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5150281.png)
![N-[4-(acetylamino)phenyl]-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5150283.png)

